molecular formula C10H10Cl2N2O2 B11052668 N-{[(3-chlorophenyl)carbamoyl]oxy}propanimidoyl chloride

N-{[(3-chlorophenyl)carbamoyl]oxy}propanimidoyl chloride

Cat. No.: B11052668
M. Wt: 261.10 g/mol
InChI Key: PHNMDUPGVSEIAM-UHFFFAOYSA-N
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Description

(1-CHLOROPROPYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of both chloropropylidene and chlorophenyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-CHLOROPROPYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE typically involves the reaction of 1-chloropropylideneamine with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1-CHLOROPROPYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chloropropylidene and chlorophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted carbamates. These derivatives can have distinct properties and applications.

Scientific Research Applications

Chemistry

In chemistry, (1-CHLOROPROPYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has potential applications in biology, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical research.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, (1-CHLOROPROPYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1-CHLOROPROPYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-CHLOROPROPYLIDENE)AMINO N-(3-CHLOROPHENYL)CARBAMATE stands out due to its dual chlorinated groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical performance and versatility.

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

(1-chloropropylideneamino) N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C10H10Cl2N2O2/c1-2-9(12)14-16-10(15)13-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,13,15)

InChI Key

PHNMDUPGVSEIAM-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOC(=O)NC1=CC(=CC=C1)Cl)Cl

Origin of Product

United States

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